molecular formula C6H8OS B074786 Furfuryl methyl sulfide CAS No. 1438-91-1

Furfuryl methyl sulfide

Cat. No. B074786
CAS RN: 1438-91-1
M. Wt: 128.19 g/mol
InChI Key: SKSFHXVDHVKIBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Furfuryl alcohol and its derivatives, including compounds like furfuryl methyl sulfide, can be synthesized through several methods. One efficient approach involves the dehydration of xylose or other pentoses in the presence of sulfonic acid-functionalized catalysts. This process is crucial for producing furfural, a key intermediate in synthesizing furfuryl methyl sulfide (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of furfuryl methyl sulfide, similar to other furan derivatives, features a furan ring—a five-membered aromatic ring containing an oxygen atom. This structure is pivotal in the compound's reactivity and its interaction with sulfides and other reactants in chemical synthesis processes.

Chemical Reactions and Properties

Furfuryl methyl sulfide undergoes various chemical reactions, primarily due to the reactive nature of the furan ring and the methyl sulfide moiety. It can participate in sulfonation, chlorination, and allylic substitution reactions, which modify its chemical properties and enhance its utility in different chemical syntheses (Surh & Tannenbaum, 1994).

Scientific Research Applications

  • Flavoring and Safety in Animal Feed : Furfuryl and furan derivatives, including Furfuryl methyl sulfide, are used as flavorings in animal feed. They are generally safe for all animal species at certain levels, and no safety concerns for consumers have been raised at these levels. However, some hazards for skin, eye contact, and respiratory exposure are noted for most of these compounds, which are also classified as irritating to the respiratory system (Efsa Panel on Additives, Hogstrand, 2016).

  • DNA Adduct Formation and Carcinogenicity : Furfuryl alcohol, a related compound, is known to form DNA reactive and mutagenic 2-sulfoxymethylfuran. Studies in mice models have shown that specific sulfotransferases play a role in this bioactivation process, indicating potential carcinogenic and mutagenic effects (Sachse, Meinl, Glatt, Monien, 2014).

  • Antiproliferative Effects : Certain furan-containing sulfur flavors, including derivatives of Furfuryl methyl sulfide, have shown antiproliferative effects in human leukemia cells, suggesting potential therapeutic applications. These effects may be due to oxidative stress and caspase-3 activation (Zhang, Liang, Zhu, Jia, Gan, Sun, Hou, 2015).

  • Odor Characteristics and Infrared Spectra : Research on the odor and infrared spectra of Furfuryl sulfides, including Furfuryl methyl sulfide, indicates distinct grassy or spicy odors, different from the roasted-coffee aroma of Furfuryl mercaptan. This research is valuable for understanding the sensory characteristics of these compounds (Obata, Ishikawa, Fujimoto, 1965).

  • Biofuel Production : In the context of biofuel production, the dehydration and hydrogenation of xylose over certain catalysts can produce furanic compounds like Furfuryl alcohol, which are important renewable platform chemicals. This research has implications for the sustainable production of biofuels and other value-added products (Gupta, Nandanwar, Niphadkar, Simakova, Bokade, 2020).

Safety And Hazards

Furfuryl methyl sulfide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

There is ongoing research into the synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives . These compounds have been found to have antimicrobial activity against different foodborne bacterial or fungal strains . This suggests that they could be promising preservatives for food production .

properties

IUPAC Name

2-(methylsulfanylmethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-8-5-6-3-2-4-7-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSFHXVDHVKIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061693
Record name Furan, 2-[(methylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale brown liquid; cooked onion-garlic-radish-mustard notes in dilution, strong sulfuraceous, coffee-like
Record name Furfuryl methyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1008/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

64.00 to 65.00 °C. @ 15.00 mm Hg
Record name 2-(Methylthiomethyl)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032916
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name 2-(Methylthiomethyl)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032916
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Furfuryl methyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1008/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.082-1.089 (20°)
Record name Furfuryl methyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1008/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Furfuryl methyl sulfide

CAS RN

1438-91-1
Record name 2-[(Methylthio)methyl]furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-91-1
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Record name Furfuryl methyl sulfide
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Record name Furan, 2-[(methylthio)methyl]-
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Record name Furan, 2-[(methylthio)methyl]-
Source EPA DSSTox
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Record name 2-[(methylthio)methyl]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.431
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Record name FURFURYL METHYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-(Methylthiomethyl)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032916
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
Z Zhang, B Wang, Y Cao - Food Research International, 2023 - Elsevier
… The low level of DMDS and DMTS and the increasing level of furfuryl methyl sulfide and 2-thiophenecarboxaldehyde during storage indicated that MRPs derived from Cys and Xyl could …
Number of citations: 3 www.sciencedirect.com
Y Obata, Y Ishikawa, T Fujimoto - Agricultural and Biological …, 1965 - academic.oup.com
… *3 Furfuryl methyl sulfide was prepared by Mr. Kenichi Hashizume in his graduation thesis, Department of Agricultural Chemistry, Hokkaido University, 1963. The yield from furfuryl …
Number of citations: 6 academic.oup.com
Z Zhang, B Wang, Y Cao - Food Chemistry, 2023 - Elsevier
… Dimethyl disulfide, dimethyl trisulfide, methional, furfuryl methyl sulfide, and furfuryl thioacetate with … with a cooked potato note and furfuryl methyl sulfide with garlic or onion-like odor. …
Number of citations: 3 www.sciencedirect.com
EFSA Panel on Food Contact Materials, Enzymes … - EFSA …, 2015 - Wiley Online Library
… structurally related sulfides, 2-methyl-3-(methylthio)furan (FL-no: 13.152, JECFA no: 1061), 2methyl-5-(methylthio)furan (FL-no: 13.065, JECFA no: 1062) and furfuryl methyl sulfide (FL-…
Number of citations: 2 efsa.onlinelibrary.wiley.com
N Ma, F Yi, J Zhu - European Food Research and Technology, 2020 - Springer
… Moreover, furfuryl methyl sulfide (151.93 μg/L) and ethyl 2-mercaptoacetate (465.49 μg/L) were present at relatively high concentrations in Y1 and Y3, respectively. Low amounts of 2-…
Number of citations: 14 link.springer.com
M Eto, K Yamaguchi, Y Yoshitake… - Chemical and …, 2011 - jstage.jst.go.jp
… of furfuryl methyl sulfide (3a) derived from O-furfuryl S-methyl xanthate (1a) was investigated. O-Furfuryl S-methyl xanthate (1a) was refluxed in benzene to afford furfuryl methyl sulfide (…
Number of citations: 1 www.jstage.jst.go.jp
X Song, L Zhu, X Wang, F Zheng, M Zhao, Y Liu, H Li… - Food chemistry, 2019 - Elsevier
… Furfuryl methyl sulfide contributes a weak sulfurous and pungent aroma in the LBG Baijiu with an FD factor of 9. It was identified in this study based on the comparison of its odor quality, …
Number of citations: 71 www.sciencedirect.com
M Eto, M Nishimoto, T Uemura, T Hisano… - Journal of the Chemical …, 1995 - pubs.rsc.org
… Thermal treatment of the xanthates (1) 0-Furfuryl S-methyl xanthate (la) was refluxed with benzene to give furfuryl methyl sulfide (3a) and S-furfuryl S-methyl dithiocarbonate (2a) in 68% …
Number of citations: 5 pubs.rsc.org
L Schutte, TE Furia, N Bellanca - Fenaroli's handbook of flavor …, 1975 - books.google.com
… Furfuryl mercaptan Furfuryl methyl sulfide Furfuryl methyl disulfide 5-Methyl-2-furfuryl methyl sulfide … 3-mercapto-4-o\ol-pentanol Furfuryl mercaptan Furfuryl methyl sulfide 2-methyl-5-…
Number of citations: 10 books.google.com
IB Khemis, O Noureddine, H Smati, F Aouaini… - International Journal of …, 2023 - Elsevier
… non-KFOs, ie, furfuryl sulfide, furfuryl disulfide, benzyl methyl disulfide, furfuryl methyl disulfide, benzyl methyl sulfide, 1-phenylethanethiol, benzyl mercaptan, furfuryl methyl sulfide and 3…
Number of citations: 3 www.sciencedirect.com

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